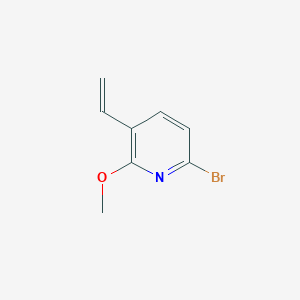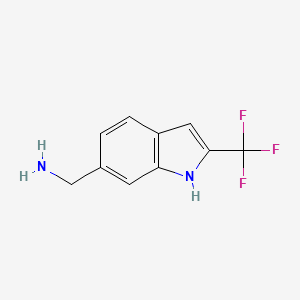
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group (-CF3) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in pharmaceuticals and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . The reaction typically involves the use of a radical intermediate and can yield the desired product in significant quantities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the indole ring, enhancing its bioactivity and application potential .
Scientific Research Applications
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s bioactivity makes it useful in studying biological processes and developing new drugs.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, increasing its efficacy. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-Trifluoromethyl-1H-indole): Similar in structure but lacks the methanamine group.
(6-Trifluoromethyl-1H-indole): The trifluoromethyl group is positioned differently on the indole ring.
(2-(Trifluoromethyl)-1H-indol-3-yl)methanamine: Similar structure with the trifluoromethyl group at the C3 position.
Uniqueness
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1H-indol-6-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H,5,14H2 |
InChI Key |
AADKDHNCWWMBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


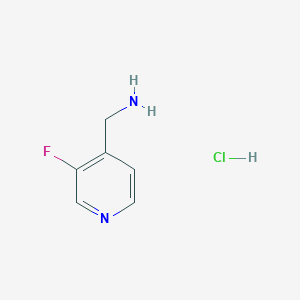
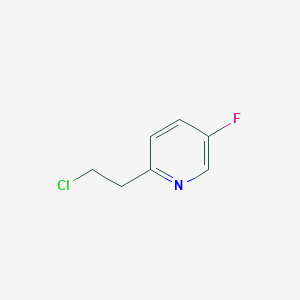
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

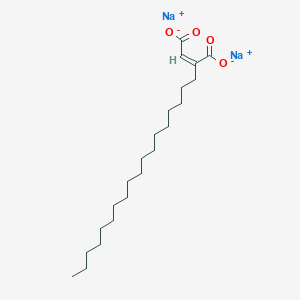
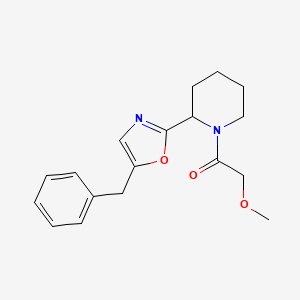


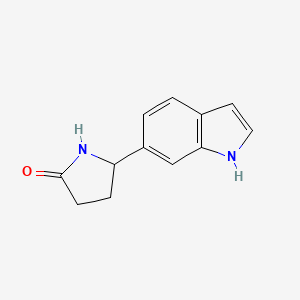
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)

